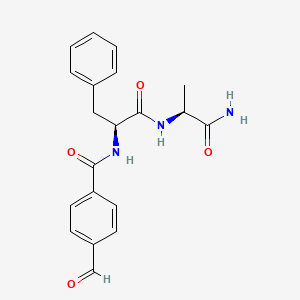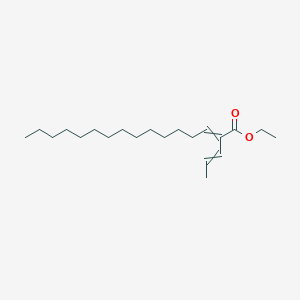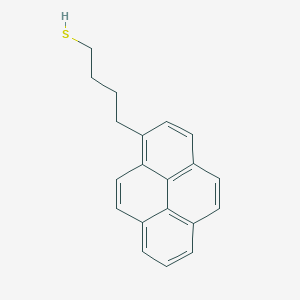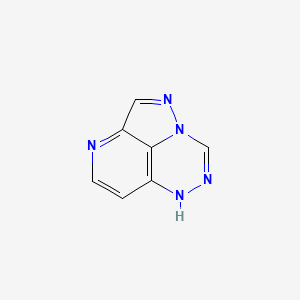
N-(4-Formylbenzoyl)-L-phenylalanyl-L-alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Formylbenzoyl)-L-phenylalanyl-L-alaninamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a formyl group attached to a benzoyl moiety, which is further linked to a dipeptide consisting of L-phenylalanine and L-alanine. The combination of these functional groups imparts distinct chemical reactivity and potential biological activity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formylbenzoyl)-L-phenylalanyl-L-alaninamide typically involves multiple steps, starting with the preparation of the individual components followed by their sequential coupling. One common method involves the initial synthesis of 4-formylbenzoic acid, which can be achieved through the oxidation of 4-methylbenzaldehyde. This is followed by the coupling of 4-formylbenzoic acid with L-phenylalanine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then coupled with L-alanine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(4-Formylbenzoyl)-L-phenylalanyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzoyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-Carboxybenzoyl-L-phenylalanyl-L-alaninamide.
Reduction: 4-Hydroxymethylbenzoyl-L-phenylalanyl-L-alaninamide.
Substitution: 4-Nitrobenzoyl-L-phenylalanyl-L-alaninamide.
科学研究应用
N-(4-Formylbenzoyl)-L-phenylalanyl-L-alaninamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a reagent in chemical synthesis.
作用机制
The mechanism of action of N-(4-Formylbenzoyl)-L-phenylalanyl-L-alaninamide is primarily attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity. Additionally, the peptide moiety can interact with cell surface receptors, modulating cellular signaling pathways and exerting biological effects .
相似化合物的比较
Similar Compounds
N-(4-Formylbenzoyl)-L-phenylalanyl-L-valinamide: Similar structure but with valine instead of alanine.
N-(4-Formylbenzoyl)-L-phenylalanyl-L-glycinamide: Similar structure but with glycine instead of alanine.
Uniqueness
N-(4-Formylbenzoyl)-L-phenylalanyl-L-alaninamide is unique due to the specific combination of functional groups and the presence of L-alanine, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The formyl group provides a reactive site for further chemical modifications, while the peptide backbone offers opportunities for interactions with biological targets .
属性
CAS 编号 |
596810-78-5 |
|---|---|
分子式 |
C20H21N3O4 |
分子量 |
367.4 g/mol |
IUPAC 名称 |
N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-formylbenzamide |
InChI |
InChI=1S/C20H21N3O4/c1-13(18(21)25)22-20(27)17(11-14-5-3-2-4-6-14)23-19(26)16-9-7-15(12-24)8-10-16/h2-10,12-13,17H,11H2,1H3,(H2,21,25)(H,22,27)(H,23,26)/t13-,17-/m0/s1 |
InChI 键 |
RKKHATIONVPOAX-GUYCJALGSA-N |
手性 SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C=O |
规范 SMILES |
CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,5-Hexadiyne-3,4-dione, 1,6-bis[tris(1-methylethyl)silyl]-](/img/structure/B15165776.png)
![N'-(2,2-diphenylethyl)-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B15165778.png)

![lithium;2,5-dimethyl-6H-indeno[2,1-b]indol-6-ide](/img/structure/B15165788.png)
![2-[2-(2-Hydroxyethyl)phenoxy]benzoic acid](/img/structure/B15165797.png)

![1-[3-(Decyloxy)propyl]-4-phenylpiperidin-4-ol--hydrogen chloride (1/1)](/img/structure/B15165812.png)

![{Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)]](/img/structure/B15165842.png)
![2-Propanol, 1,1'-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imino]bis[3-chloro-](/img/structure/B15165847.png)
![4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-[(naphthalen-2-yl)methyl]pyridin-2-amine](/img/structure/B15165853.png)

![1-(4-Methylphenyl)-2-[(3-phenylprop-2-en-1-yl)oxy]ethan-1-one](/img/structure/B15165866.png)
![Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]-](/img/structure/B15165870.png)
